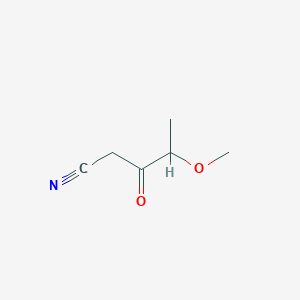
Dimethirimol
描述
Dimethirimol is a systemic fungicide primarily used to control powdery mildew in various crops, including cucurbits, tobacco, tomatoes, barley seed, cucumbers, and ornamentals . It was first reported in 1968 and marketed in 1970 . This compound is known for its high aqueous solubility and volatility, making it effective in various agricultural settings .
准备方法
Dimethirimol can be synthesized through several routes. One common method involves the reaction of hexanoic acid, 2-acetyl-, methyl ester with guanidine, N,N-dimethyl-, sulfate (1:1) . The reaction conditions typically include heating and the use of solvents like methanol or ethanol to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity .
化学反应分析
Dimethirimol undergoes several types of chemical reactions, including:
N-dealkylation: This reaction involves the removal of alkyl groups from the nitrogen atom, often using reagents like hydrochloric acid or sulfuric acid.
Direct conjugation: In plants and animals, this compound can form conjugates with glucosides and glucuronides, respectively.
The major products formed from these reactions include various hydroxylated and dealkylated derivatives of this compound .
科学研究应用
Dimethirimol has a wide range of applications in scientific research:
作用机制
Dimethirimol exerts its fungicidal effects by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes . It also interferes with nucleic acid synthesis by inhibiting adenosine deaminase . These actions disrupt the growth and reproduction of fungal cells, leading to their eventual eradication .
相似化合物的比较
Dimethirimol belongs to the class of aminopyrimidines and shares similarities with other fungicides like ethirimol . it is unique in its specific molecular structure, which includes a butyl group, a dimethylamino group, and a hydroxyl group at specific positions on the pyrimidine ring . This unique structure contributes to its specific mode of action and effectiveness against certain fungal pathogens .
Similar compounds include:
Ethirimol: Another aminopyrimidine fungicide used to control fungal diseases.
Pyrimethanil: A fungicide with a similar mode of action but different chemical structure.
This compound’s unique combination of functional groups and its specific inhibitory effects on fungal biosynthesis pathways make it a valuable tool in agricultural pest management .
属性
IUPAC Name |
5-butyl-2-(dimethylamino)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-5-6-7-9-8(2)12-11(14(3)4)13-10(9)15/h5-7H2,1-4H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHXCRMKMMBYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041874 | |
| Record name | Dimethirimol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5221-53-4 | |
| Record name | 2-Dimethylamino-6-hydroxy-4-methyl-5-butylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5221-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethirimol [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005221534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHIRIMOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethirimol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethirimol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHIRIMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V1RC2A67P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Dimethirimol and what is it used for?
A1: this compound (5-butyl-2-dimethylamino-6-methylpyrimidin-4-ol) is a systemic fungicide that was primarily used to control powdery mildew diseases in cucumbers and other cucurbits. [, , , , ] It belongs to the class of 2-aminopyrimidines, which are known for their specific activity against powdery mildews (Erysiphales). [] While effective, this compound's use declined due to the rapid development of resistance in target fungi. []
Q2: How does this compound work against powdery mildew?
A2: this compound acts by inhibiting the germination of powdery mildew spores. [] While the exact mechanism is still under investigation, it is suggested that this compound disrupts a metabolic pathway crucial for fungal growth, potentially by targeting adenosine deaminase, an enzyme involved in purine salvage. [] This disruption is thought to occur at the appressorial stage, inhibiting the fungus from penetrating the plant host. [] Interestingly, this fungitoxic effect is significantly reduced in the presence of light and riboflavin or folic acid, suggesting a photo-chemical interaction. []
Q3: Can you elaborate on the photo-chemical interaction involving this compound?
A3: Research indicates that both the fungitoxic action of this compound and its disease control efficacy are significantly diminished in the presence of light and riboflavin. [] This suggests a rapid photo-chemical reaction between this compound and riboflavin, which potentially degrades the fungicide or reduces its efficacy. [] A similar reversal in activity was observed with folic acid, indicating a possible link to folic acid metabolism in the fungus. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C11H19N3O, and its molecular weight is 213.29 g/mol. []
Q5: Are there any analytical methods available to quantify this compound?
A5: Yes, several analytical methods have been developed for the detection and quantification of this compound residues in plant materials. These include:
- Gas chromatography (GC): This method involves converting this compound into its volatile trimethylsilyl ether derivative before analysis by GC with flame-ionization detection. [] This method is suitable for analyzing technical grade this compound and various formulated products. []
- High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS): This highly sensitive and specific method allows for the simultaneous determination of this compound and ethirimol residues in cucumbers and strawberries. [] The method involves extraction with acetonitrile, cleanup with magnesium sulfate and sodium chloride, and direct analysis by HPLC-MS/MS. []
Q6: Has resistance to this compound been observed in fungal populations?
A6: Yes, resistance to this compound emerged rapidly in several powdery mildew species after its introduction. [, , ] Studies in the Netherlands, particularly on cucumber powdery mildew (Sphaerotheca fuliginea), showed that this compound resistance persisted in the fungal population for several years after its use was discontinued. [] The mechanisms behind this resistance are complex and not fully understood, but they might involve genetic changes in the fungal cells that alter the fungicide's target site or detoxification pathways. [, ]
Q7: Are there any strategies to manage resistance to this compound?
A7: While this compound is no longer widely used, managing fungicide resistance is crucial for preserving the efficacy of current and future fungicides. Strategies include:
- Fungicide rotation: Alternating between fungicides with different modes of action can help prevent the buildup of resistant fungal populations. [, ]
- Mixtures with protectant fungicides: Combining systemic fungicides like this compound with protectant fungicides that have multi-site activity (e.g., oxythioquinox) can enhance disease control and reduce the selection pressure for resistance. []
- Integrated Pest Management (IPM): Implementing IPM strategies that combine cultural practices, biological control agents, and resistant cultivars can reduce reliance on fungicides and minimize the risk of resistance development. []
Q8: What is known about the metabolism and excretion of this compound in mammals?
A9: Although limited information is available within the provided research, studies on the metabolism of this compound in rats and dogs have been conducted. [] Further research is necessary to fully understand the pharmacokinetic profile of this compound in different species, including absorption, distribution, metabolism, and excretion pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


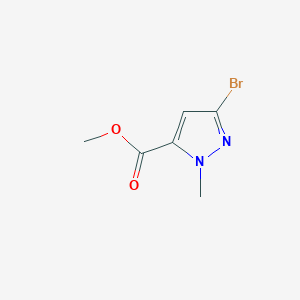

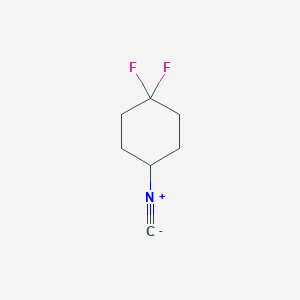
![5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1530756.png)
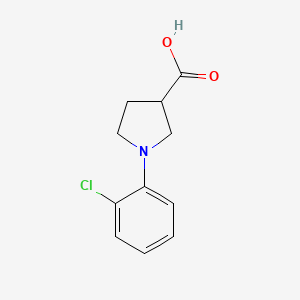
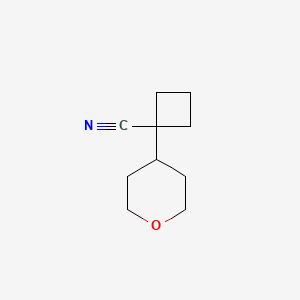
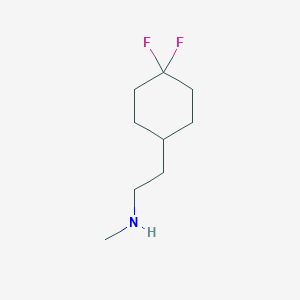
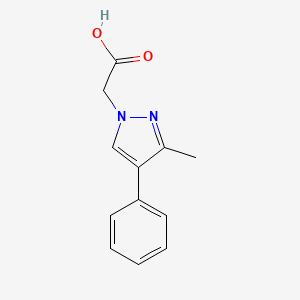
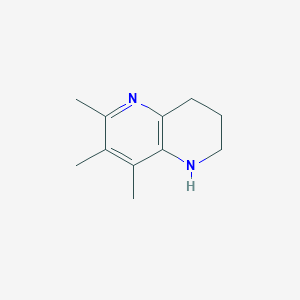
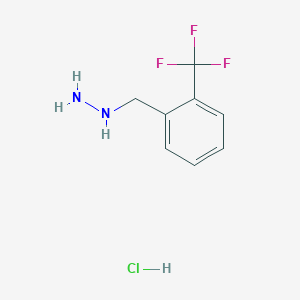
![4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1530766.png)

![2-Chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1530770.png)
